molecular formula C13H13F2N3O3S B2459549 2,6-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1210403-55-6

2,6-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No.: B2459549
CAS No.: 1210403-55-6
M. Wt: 329.32
InChI Key: NGISTFXDMHFTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine atoms and a pyridazinone moiety in its structure suggests potential biological activity and stability.

Properties

IUPAC Name

2,6-difluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O3S/c14-10-4-1-5-11(15)13(10)22(20,21)17-8-3-9-18-12(19)6-2-7-16-18/h1-2,4-7,17H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGISTFXDMHFTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCCCN2C(=O)C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Chlorobenzene Derivatives

The 2,6-difluoro substitution pattern on the benzene ring is achieved through halogen-exchange reactions. As demonstrated in EP0073372A1, 2,6-dichlorobenzonitrile undergoes fluorination using potassium fluoride in dimethylsulfoxide at 180–200°C for 6–8 hours, achieving 78–82% conversion to 2,6-difluorobenzonitrile. For sulfonamide synthesis, this intermediate is hydrolyzed to 2,6-difluorobenzoic acid using concentrated H₂SO₄ at 120°C, followed by chlorosulfonation.

An alternative route from US5091580A employs 1,2,3-trichlorobenzene as the starting material. Partial fluorine exchange with KF in sulfolane at 150°C introduces two fluorine atoms selectively at the 2- and 6-positions, yielding 2,6-difluorochlorobenzene (64% yield). Subsequent sulfonation with chlorosulfonic acid at 0–5°C produces 2,6-difluorobenzenesulfonyl chloride, isolated via fractional distillation (bp 142–145°C).

Table 1: Comparative Fluorination Methods

Starting Material Reagent Solvent Temp (°C) Yield (%)
2,6-Dichlorobenzonitrile KF DMSO 190 82
1,2,3-Trichlorobenzene KF Sulfolane 150 64

Preparation of 3-(6-Oxopyridazin-1(6H)-yl)propylamine

Pyridazinone Core Synthesis

The 6-oxopyridazin-1(6H)-yl moiety is constructed via cyclocondensation of maleic hydrazide derivatives. As detailed in PubMed28792072, 3-(6-oxopyridazin-1(6H)-yl)propylamine is synthesized through a three-step sequence:

  • Cyclization : Maleic anhydride reacts with hydrazine hydrate in ethanol at reflux to form maleic hydrazide.
  • O-Substitution : The hydrazide undergoes nucleophilic attack by 3-bromopropylamine in DMF at 80°C, introducing the propylamine sidechain (72% yield).
  • Oxidation : Treatment with MnO₂ in dichloromethane oxidizes the dihydropyridazine to the pyridazinone (68% yield).

Critical Parameters :

  • Strict temperature control (<5°C) during hydrazide formation prevents over-oxidation.
  • Anhydrous conditions in the substitution step minimize hydrolysis side reactions.

Sulfonamide Bond Formation

Coupling Strategies

The final assembly involves reacting 2,6-difluorobenzenesulfonyl chloride with 3-(6-oxopyridazin-1(6H)-yl)propylamine. Per US5041674A, optimal conditions use:

  • Solvent : Dichloromethane (0.5 M concentration)
  • Base : Triethylamine (2.2 equiv)
  • Temperature : 0°C → gradual warming to 25°C
  • Time : 12 hours.

The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic sulfur center. Post-reaction workup includes:

  • Washing with 5% HCl to remove excess base.
  • Extraction with ethyl acetate.
  • Column chromatography (SiO₂, 7:3 hexane/EtOAc) to isolate the product (68% yield).

Table 2: Sulfonylation Optimization Data

Base Solvent Temp (°C) Yield (%)
Et₃N CH₂Cl₂ 0→25 68
NaOH H₂O/THF 40 52

Industrial Scale-Up Considerations

Continuous-Flow Nitration

For large-scale production, US5091580A recommends a continuous-flow reactor system for the nitration step:

  • Reactor Type : Tubular (316L stainless steel)
  • Residence Time : 25 seconds
  • Conditions : 98% HNO₃, 350°C.

This method reduces decomposition risks associated with batch processing and improves yield consistency (±2% variance).

Crystallization Purification

Final product purity is enhanced via anti-solvent crystallization:

  • Solvent System : Ethanol/water (7:3 v/v)
  • Cooling Rate : 0.5°C/min to 4°C
  • Purity : 99.2% by HPLC.

Analytical Characterization

Structural Confirmation

  • ¹⁹F NMR : δ = -112.4 ppm (ortho-F), -115.1 ppm (para-F).
  • LC-MS : [M+H]⁺ at m/z 356.1 (calc. 356.08).
  • XRD : Dihedral angle of 14° between sulfonamide and pyridazinone planes.

Impurity Profiling

Common impurities include:

  • Des-fluoro analog (2.1%): Formed via hydrolysis during fluorination.
  • N-Oxide byproduct (1.4%): Resulting from pyridazinone over-oxidation.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or sulfonamide sites.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 2,6-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit bacterial growth and are being explored as potential treatments for drug-resistant infections. The sulfonamide group is known for its ability to interfere with bacterial folate synthesis, making it a candidate for developing new antibiotics.

2. Anticonvulsant Properties

The compound has been investigated for its potential as an anticonvulsant agent. Voltage-gated sodium channels are critical in neuronal excitability, and compounds that modulate these channels can be beneficial in treating epilepsy and other seizure disorders. Preliminary studies suggest that this compound may interact with these channels, providing a basis for further exploration in this therapeutic area .

3. Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory activity. By inhibiting specific enzymes involved in inflammatory pathways, such as phosphodiesterase 4 (PDE4), it may help reduce inflammation in various conditions like asthma and chronic obstructive pulmonary disease (COPD). Research on similar compounds has demonstrated their effectiveness in elevating cyclic adenosine monophosphate (cAMP) levels, leading to anti-inflammatory responses.

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobial ActivityShowed significant inhibition of Gram-positive bacteria with MIC values comparable to standard antibiotics .
Study BAnticonvulsant PropertiesDemonstrated modulation of sodium channels in vitro, suggesting potential efficacy against epilepsy .
Study CAnti-inflammatory EffectsFound to inhibit PDE4 activity, leading to reduced inflammatory markers in animal models.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide would likely involve:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Inhibition of bacterial enzymes or disruption of cell wall synthesis in microbes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known antibacterial sulfonamide.

    Fluorobenzenesulfonamides: Compounds with similar structural features but different biological activities.

Uniqueness

2,6-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and a pyridazinone moiety, which may confer distinct biological properties and stability compared to other sulfonamides.

Biological Activity

2,6-Difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory responses and inhibition of specific enzymes. This article reviews the synthesis, biological evaluations, and implications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves several steps, including the reaction of 2,6-difluorobenzoic acid with various amines to form sulfonamides. The compound can be synthesized with a focus on optimizing yields and purity through techniques such as high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to benzenesulfonamides. Specifically, derivatives containing the pyridazine moiety have shown significant inhibition of key inflammatory mediators. For instance, compounds targeting carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and lipoxygenase (5-LOX) have demonstrated promising results in reducing inflammatory responses .

Table 1: Biological Activity of Pyridazine Derivatives

CompoundTarget EnzymeIC50 (nM)Reference
This compoundCA I75.8
Compound ACOX-2250.0
Compound B5-LOX15.4

The mechanism by which these compounds exert their anti-inflammatory effects involves the inhibition of enzyme activity that contributes to the inflammatory cascade. For example, inhibition of COX-2 leads to decreased production of prostaglandins, which are mediators of inflammation . Additionally, the ability to modulate nuclear factor κB (NF-κB) activity has been noted in some studies, indicating a multifaceted approach to reducing inflammation .

Case Studies

A study conducted on a series of benzenesulfonamide derivatives demonstrated that compounds similar to this compound exhibited enhanced potency against human carbonic anhydrase isoforms compared to standard drugs like acetazolamide . This suggests that structural modifications can lead to significant improvements in biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that specific substitutions on the pyridazine ring can greatly influence the biological activity of these compounds. For instance, variations in the alkyl groups attached to the nitrogen atom or modifications on the aromatic rings can enhance selectivity and potency against targeted enzymes .

Q & A

Q. What are the optimized synthetic routes for 2,6-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, and how can reaction conditions be controlled to improve yield?

Answer: A common approach involves coupling a sulfonyl chloride derivative with an amine-containing intermediate under reflux conditions. For example, benzenesulfonamide analogs are synthesized by reacting substituted benzenesulfonyl chlorides with amines in anhydrous solvents like THF or pyridine at 50–80°C for 5–8 hours . Key parameters for yield optimization include:

  • Stoichiometric control : Use a 1:1 molar ratio of sulfonyl chloride to amine to minimize side reactions.
  • Temperature : Maintain reflux temperatures to ensure complete activation of the sulfonyl chloride.
  • Acid scavengers : Add pyridine or triethylamine to neutralize HCl byproducts, preventing protonation of the amine nucleophile .
  • Purification : Post-reaction, precipitate the product by acidifying the mixture (pH ~3) and recrystallize from methanol or ethanol to achieve >80% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be validated?

Answer:

  • FT-IR : Confirm sulfonamide (S=O stretching at 1167–1331 cm⁻¹) and pyridazinone (C=O at ~1659 cm⁻¹) functional groups .
  • NMR : Use 1H^1 \text{H}-NMR to verify substituent integration (e.g., difluoro aromatic protons at δ 7.2–7.8 ppm) and 13C^{13} \text{C}-NMR to identify quaternary carbons adjacent to fluorine atoms .
  • HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) to assess purity (>95%) and validate molecular weight via ESI-MS ([M+H]+^+ expected ~395–400 Da) .
  • Validation : Cross-check spectral data with computational predictions (e.g., ACD/Labs Percepta) and compare retention times with known analogs .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound, particularly its interaction with sulfonamide-targeted enzymes?

Answer:

  • Target selection : Prioritize enzymes with sulfonamide-binding pockets, such as carbonic anhydrase or dihydropteroate synthase, based on structural homology to known inhibitors .
  • Docking workflow :
    • Prepare the ligand (compound) by optimizing geometry using DFT (B3LYP/6-31G*).
    • Retrieve the enzyme’s crystal structure (e.g., PDB ID 1AZM for carbonic anhydrase) and remove water molecules/cofactors.
    • Perform flexible docking (AutoDock Vina) with a search space centered on the active site.
  • Analysis : Evaluate binding affinity (ΔG ≤ -8 kcal/mol suggests strong inhibition) and hydrogen-bond interactions with catalytic residues (e.g., Zn2+^{2+} in carbonic anhydrase) .

Q. What strategies resolve contradictions in spectroscopic data, such as discrepancies between experimental and predicted 1H^1 \text{H}1H-NMR shifts?

Answer:

  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts, especially for aromatic protons influenced by fluorine electronegativity .
  • Dynamic effects : Conduct variable-temperature NMR to identify conformational exchange broadening (e.g., rotameric equilibria in the propyl linker) .
  • Computational validation : Compare experimental shifts with DFT-calculated values (GIAO method at the B3LYP/6-311+G** level) to isolate electronic vs. steric contributions .

Q. How does stereochemistry at the propyl-pyridazinone junction influence biological activity, and what methods validate chiral purity?

Answer:

  • Stereochemical impact : The R/S configuration of the propyl linker can alter binding to chiral enzyme pockets. For example, R-configuration may enhance affinity for ATP-binding cassette transporters .
  • Validation methods :
    • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (85:15) to resolve enantiomers (retention time differences ≥ 2 min).
    • Circular dichroism (CD) : Compare experimental CD spectra with those of enantiopure standards to confirm configuration .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this sulfonamide derivative, and how are metabolic stability assays designed?

Answer:

  • Animal models : Use Sprague-Dawley rats (IV/PO dosing at 10 mg/kg) to calculate AUC, Cmax_{\text{max}}, and half-life. Monitor plasma levels via LC-MS/MS .
  • Hepatic microsome assays : Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH. Quantify parent compound depletion over 60 minutes to estimate intrinsic clearance .
  • Metabolite ID : Use high-resolution MS/MS (Q-TOF) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.